molecular formula C13H24N2O3 B2357391 Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate CAS No. 2248258-11-7

Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate

Cat. No.: B2357391
CAS No.: 2248258-11-7
M. Wt: 256.346
InChI Key: UQLZRGZGQKILRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(9-oxa-1-azaspiro[45]decan-3-yl)carbamate is a chemical compound with the molecular formula C13H24N2O3 It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. One common method includes the use of tert-butyl chloroformate as a reagent under basic conditions to form the desired carbamate . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors to maintain consistent reaction conditions and improve safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The spirocyclic structure of the compound allows it to fit into unique binding sites, potentially leading to specific and potent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate
  • Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate

Uniqueness

Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-7-13(14-8-10)5-4-6-17-9-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLZRGZGQKILRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(CCCOC2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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